molecular formula C15H19NO4 B6179990 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2580181-80-0

1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B6179990
CAS No.: 2580181-80-0
M. Wt: 277.3
InChI Key:
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Description

The compound “1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid” is likely a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis, particularly for amines .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indole core with a methyl group at the 5-position, a carboxylic acid group at the 2-position, and a tert-butoxycarbonyl group attached to a nitrogen .


Chemical Reactions Analysis

The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could potentially be a step in further reactions involving the compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves the protection of the indole nitrogen, followed by the alkylation of the protected indole with tert-butyl bromoacetate. The resulting intermediate is then deprotected and oxidized to yield the final product.", "Starting Materials": [ "5-methylindole", "tert-butyl bromoacetate", "triethylamine", "diisopropylcarbodiimide", "p-toluenesulfonic acid", "sodium hydroxide", "acetic acid", "methanol", "dichloromethane", "water" ], "Reaction": [ "Step 1: Protection of the indole nitrogen with tert-butoxycarbonyl (BOC) using diisopropylcarbodiimide (DIC) and triethylamine (TEA) in dichloromethane (DCM)", "Step 2: Alkylation of the protected indole with tert-butyl bromoacetate using TEA in DCM", "Step 3: Deprotection of the BOC group using p-toluenesulfonic acid in methanol", "Step 4: Oxidation of the resulting intermediate with sodium hydroxide and acetic acid in water to yield the final product" ] }

CAS No.

2580181-80-0

Molecular Formula

C15H19NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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